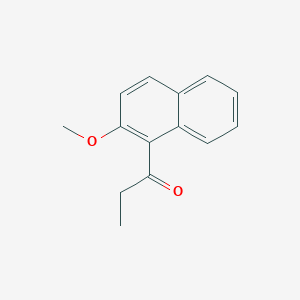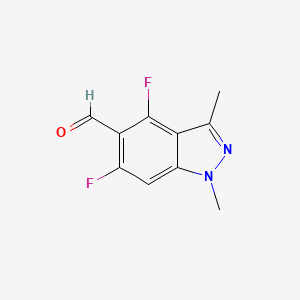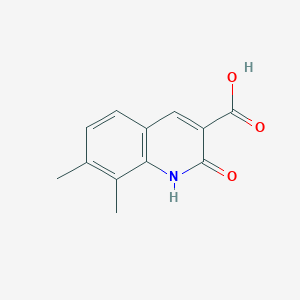
(R)-2-(1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a tetrahydronaphthalene moiety linked to a dihydroimidazole ring, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-methyl-1,2,3,4-tetrahydronaphthalene and imidazole derivatives.
Reaction Conditions: The key steps may include alkylation, cyclization, and chiral resolution. Specific reagents and catalysts, such as Lewis acids or bases, may be used to facilitate these reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes:
Optimization of Reaction Conditions: Ensuring high yield and purity through controlled temperature, pressure, and reaction time.
Purification Techniques: Utilizing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
®-2-(1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding imidazole oxides.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Transition metal catalysts like palladium or platinum may be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole can be used as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry
In industry, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of ®-2-(1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Receptors: The compound may bind to specific receptors, modulating their activity.
Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole: The enantiomer of the compound, which may have different biological activities.
2-(1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)-1H-imidazole: A similar compound with a different substitution pattern on the imidazole ring.
Uniqueness
The uniqueness of ®-2-(1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole lies in its specific chiral configuration and the combination of the tetrahydronaphthalene and dihydroimidazole moieties, which may impart distinct chemical and biological properties.
Properties
Molecular Formula |
C14H18N2 |
|---|---|
Molecular Weight |
214.31 g/mol |
IUPAC Name |
2-[(1R)-1-methyl-3,4-dihydro-2H-naphthalen-1-yl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C14H18N2/c1-14(13-15-9-10-16-13)8-4-6-11-5-2-3-7-12(11)14/h2-3,5,7H,4,6,8-10H2,1H3,(H,15,16)/t14-/m1/s1 |
InChI Key |
UVDFYIVTMMIMNI-CQSZACIVSA-N |
Isomeric SMILES |
C[C@]1(CCCC2=CC=CC=C21)C3=NCCN3 |
Canonical SMILES |
CC1(CCCC2=CC=CC=C21)C3=NCCN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


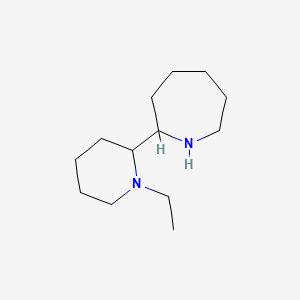
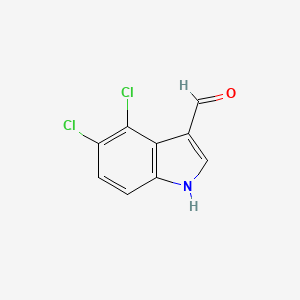

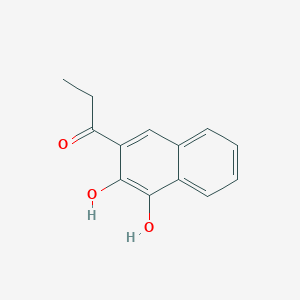
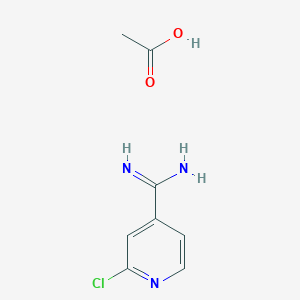



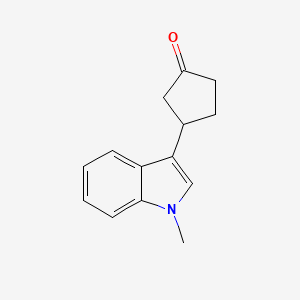
![2-Methyl-3-phenylimidazo[1,2-a]pyridine](/img/structure/B11891048.png)
